

Chemical structure and properties of Wedelolactone A.

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Compound of Interest

Compound Name: Wedelolactone A

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Wedelolactone A: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wedelolactone A is a naturally occurring coumestan, a type of organic compound belonging to the flavonoid family, predominantly isolated from the medicinal plants *Eclipta alba* and *Wedelia calendulacea*. It has garnered significant attention in the scientific community for its diverse and potent pharmacological activities, including anti-inflammatory, anticancer, and hepatoprotective effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of Wedelolactone A, with a focus on its underlying mechanisms of action. Detailed experimental protocols for its extraction, synthesis, and biological evaluation are also presented to facilitate further research and development.

Chemical Structure and Properties

Wedelolactone A is characterized by a tetracyclic ring system, which forms the core of its chemical structure.

Table 1: Chemical Identifiers of Wedelolactone A

Identifier	Value
IUPAC Name	1,8,9-Trihydroxy-3-methoxy-6H-[1]benzofuro[3,2-c][1]benzopyran-6-one[2]
CAS Number	524-12-9[3]
Molecular Formula	C ₁₆ H ₁₀ O ₇ [3]
Molecular Weight	314.25 g/mol [3]
SMILES String	<chem>COC1=CC(=C2C(=C1)OC(=O)C3=C2OC4=CC(=C(C=C43)O)O)O</chem> [3]

Table 2: Physicochemical Properties of Wedelolactone A

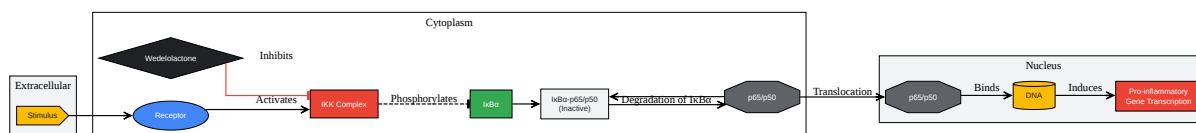
Property	Value
Appearance	Yellow powder
Melting Point	327-330 °C
Solubility	Soluble in DMSO, methanol, ethanol, and other organic solvents. Sparingly soluble in water.[4]
UV-Vis (λ _{max})	253, 351 nm[4]
IR Data	Key peaks have been reported at 2819 cm ⁻¹ (CHO) and 1677 cm ⁻¹ (C=O).[1]
¹ H and ¹³ C NMR	Specific spectral data with complete assignments of chemical shifts and coupling constants are not readily available in the public domain. Researchers should perform their own NMR analysis for structural confirmation.

Biological Activities and Signaling Pathways

Wedelolactone A exerts its biological effects by modulating several key signaling pathways implicated in inflammation, cancer, and other disease processes.

Inhibition of the NF- κ B Signaling Pathway

The Nuclear Factor-kappa B (NF- κ B) pathway is a central regulator of inflammation. Wedelolactone A has been shown to be a potent inhibitor of this pathway. It directly inhibits the I κ B kinase (IKK) complex, which is responsible for phosphorylating the inhibitory protein I κ B α . This inhibition prevents the degradation of I κ B α , thereby sequestering the NF- κ B dimer (p65/p50) in the cytoplasm and preventing its translocation to the nucleus where it would otherwise activate the transcription of pro-inflammatory genes.[5]

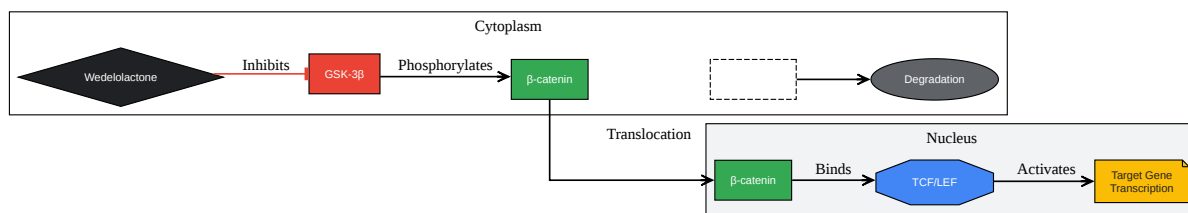


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Wedelolactone A inhibits the NF- κ B signaling pathway.

Modulation of the Wnt/ β -catenin Signaling Pathway

The Wnt/ β -catenin pathway is crucial for cell proliferation, differentiation, and embryogenesis. Aberrant signaling is often associated with cancer. Wedelolactone A has been shown to modulate this pathway by inhibiting Glycogen Synthase Kinase 3 β (GSK-3 β). Inhibition of GSK-3 β prevents the phosphorylation and subsequent degradation of β -catenin. This allows β -catenin to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a transcriptional co-activator for genes involved in cell proliferation and differentiation, such as Runx2.



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Wedelolactone A modulates the Wnt/β-catenin pathway.

Inhibition of Caspase-11 and 5-Lipoxygenase

Wedelolactone A has been identified as an inhibitor of caspase-11, a key enzyme in the non-canonical inflammasome pathway that leads to pyroptotic cell death and the maturation of pro-inflammatory cytokines.[6] Additionally, it is a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the synthesis of leukotrienes, which are inflammatory mediators. The IC₅₀ for 5-LOX inhibition has been reported to be approximately 2.5 μM.[7]

Experimental Protocols

Extraction and Purification of Wedelolactone A from *Eclipta alba*

Objective: To isolate and purify Wedelolactone A from the dried aerial parts of *Eclipta alba*.

Methodology:

- Soxhlet Extraction:
 - Grind the dried aerial parts of *Eclipta alba* into a fine powder.

- Pack the powdered plant material (approximately 100 g) into a thimble and place it in a Soxhlet extractor.
- Extract the material with methanol (500 mL) for 24-48 hours, or until the solvent running through the extractor is colorless.
- Concentrate the methanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.
- Purification by Column Chromatography:
 - Prepare a silica gel (60-120 mesh) column packed in a suitable non-polar solvent (e.g., hexane).
 - Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
 - Load the dried, adsorbed extract onto the top of the prepared column.
 - Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of hexane to ethyl acetate, followed by ethyl acetate to methanol).
 - Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., toluene:ethyl acetate, 8:2).
 - Combine the fractions containing the compound of interest (visualized under UV light or with a suitable staining reagent).
 - Evaporate the solvent from the combined fractions to yield purified Wedelolactone A.

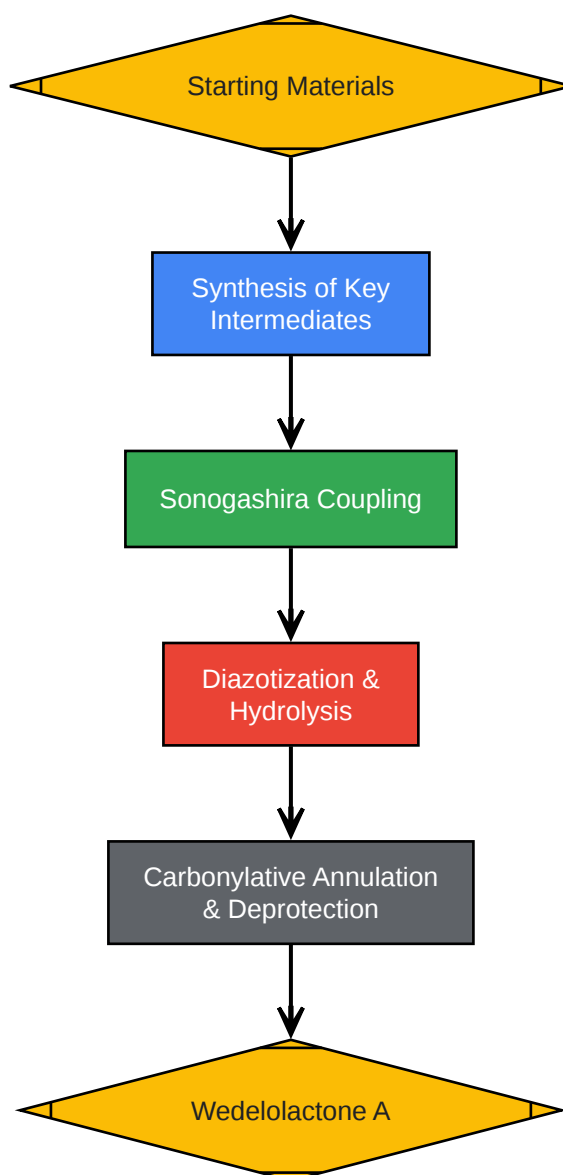
Total Synthesis of Wedelolactone A

Objective: To chemically synthesize Wedelolactone A.

Methodology (Convergent Synthesis Approach):[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

This synthesis involves a multi-step process, with key reactions being the Sonogashira coupling and a carbonylative annulation.

- Synthesis of Key Intermediates:
 - Synthesize 2-bromo-4,5-dibenzyloxyaniline and 2-ethynyl-5-methoxy-1,3-dibenzyloxybenzene through established organic synthesis methods.
- Sonogashira Coupling:
 - Under an inert atmosphere (e.g., nitrogen), react 2-bromo-4,5-dibenzyloxyaniline with 2-ethynyl-5-methoxy-1,3-dibenzyloxybenzene in the presence of a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$), a copper(I) co-catalyst (e.g., CuI), and an organic base (e.g., triethylamine) in a suitable solvent (e.g., THF).
 - This reaction will yield 2-((4-methoxy-2,6-bis(benzyloxy)phenyl)ethynyl)-4,5-bis(benzyloxy)aniline.
- Diazotization and Hydrolysis:
 - Convert the amino group of the coupled product to a hydroxyl group via a diazotization reaction followed by hydrolysis.
- Carbonylative Annulation and Deprotection:
 - Subject the resulting phenol to a palladium-catalyzed carbonylative annulation reaction in the presence of carbon monoxide. This step forms the lactone ring.
 - Remove the benzyl protecting groups via catalytic hydrogenation (e.g., using H_2 gas and a palladium on carbon catalyst) to yield Wedelolactone A.



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Workflow for the total synthesis of Wedelolactone A.

Biological Activity Assays

Objective: To determine the inhibitory effect of Wedelolactone A on NF- κ B activation.

Methodology:[\[1\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

- Cell Culture and Transfection:

- Culture a suitable cell line (e.g., HEK293T or HeLa) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- Co-transfect the cells with a luciferase reporter plasmid containing NF- κ B response elements and a control plasmid (e.g., Renilla luciferase) for normalization.
- Treatment and Stimulation:
 - After 24 hours, treat the transfected cells with various concentrations of Wedelolactone A for 1-2 hours.
 - Stimulate the cells with an NF- κ B activator, such as Tumor Necrosis Factor- α (TNF- α) or Lipopolysaccharide (LPS), for 6-8 hours.
- Luciferase Assay:
 - Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
 - Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
 - Calculate the percentage inhibition of NF- κ B activity by Wedelolactone A compared to the stimulated control.

Objective: To measure the inhibitory effect of Wedelolactone A on caspase-11 activity.

Methodology:[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

- Cell Culture and Treatment:
 - Culture a suitable cell line (e.g., macrophages) and treat with various concentrations of Wedelolactone A.
 - Induce caspase-11 expression and activation by treating the cells with LPS.
- Cell Lysis and Protein Quantification:

- Lyse the cells and determine the total protein concentration of the lysates using a standard method (e.g., BCA assay).
- Fluorometric Assay:
 - In a 96-well plate, add a specific fluorogenic substrate for caspase-11 (e.g., Z-WEHD-AFC) to each well containing the cell lysate.
 - Incubate the plate at 37°C and measure the fluorescence at appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC) over time using a fluorescence plate reader.
 - Calculate the caspase-11 activity as the rate of fluorescence increase and determine the inhibitory effect of Wedelolactone A.

Objective: To determine the IC₅₀ of Wedelolactone A for 5-LOX inhibition.

Methodology:[\[2\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)

- Enzyme and Substrate Preparation:
 - Prepare a solution of purified 5-LOX enzyme in a suitable buffer (e.g., phosphate buffer, pH 7.4).
 - Prepare a solution of the substrate, arachidonic acid, in the same buffer.
- Inhibition Assay:
 - In a 96-well UV-transparent plate, add the 5-LOX enzyme solution and various concentrations of Wedelolactone A (dissolved in DMSO, with a final DMSO concentration kept below 1%).
 - Pre-incubate the enzyme and inhibitor for a short period (e.g., 10 minutes) at room temperature.
 - Initiate the reaction by adding the arachidonic acid substrate.

- Immediately measure the increase in absorbance at 234 nm over time using a UV-Vis spectrophotometer. This absorbance corresponds to the formation of conjugated dienes, the product of the 5-LOX reaction.
- Data Analysis:
 - Calculate the initial reaction rates for each concentration of Wedelolactone A.
 - Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and determine the IC₅₀ value.

Objective: To analyze the effect of Wedelolactone A on the protein levels of key components of the Wnt/ β -catenin pathway.

Methodology:[\[6\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)

- Cell Culture and Treatment:
 - Culture a suitable cell line and treat with various concentrations of Wedelolactone A for a specified time.
- Protein Extraction and Quantification:
 - Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
 - Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Protein Transfer:
 - Separate the protein lysates (20-30 μ g per lane) by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
 - Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

- Incubate the membrane with primary antibodies against β -catenin, phosphorylated GSK-3 β (p-GSK-3 β), total GSK-3 β , and a loading control (e.g., β -actin or GAPDH) overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detection:
 - Wash the membrane again with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
 - Quantify the band intensities using densitometry software and normalize to the loading control.

Conclusion

Wedelolactone A is a promising natural product with a well-defined chemical structure and a range of interesting biological activities. Its ability to modulate key signaling pathways, such as NF- κ B and Wnt/ β -catenin, and inhibit important enzymes like caspase-11 and 5-LOX, underscores its potential as a lead compound for the development of new therapeutic agents for inflammatory diseases and cancer. The experimental protocols provided in this guide offer a foundation for researchers to further explore the chemical and biological properties of this fascinating molecule. Further investigation, particularly in the area of detailed structural elucidation by NMR and in vivo efficacy studies, is warranted to fully realize the therapeutic potential of Wedelolactone A.

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